molecular formula C22H24Cl2F3N3O3 B1681013 1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)- CAS No. 259667-25-9

1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)-

Cat. No.: B1681013
CAS No.: 259667-25-9
M. Wt: 506.3 g/mol
InChI Key: RRHATDIHSDLAOM-ZMBIFBSDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

SM-130,686 is a small-molecule drug that acts as a potent, orally-active agonist of the ghrelin/growth hormone secretagogue receptor (GHSR) and growth hormone secretagogue. It has around half the potency of the endogenous agonist ghrelin as a stimulator of growth hormone release . This compound is under investigation for the treatment of growth hormone deficiency and other medical conditions .

Chemical Reactions Analysis

SM-130,686 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles like hydroxide ions.

The major products formed from these reactions depend on the specific conditions and reagents used.

Comparison with Similar Compounds

SM-130,686 is structurally distinct from other growth hormone secretagogues such as MK-677, NN703, and hexarelin . While all these compounds stimulate growth hormone release, SM-130,686 has unique structural features that make it a potent and orally-active agonist of the GHSR . The similar compounds include:

    MK-677: A non-peptidyl growth hormone secretagogue that mimics the action of ghrelin.

    NN703: A synthetic growth hormone secretagogue with a different chemical structure.

    Hexarelin: A hexapeptide that stimulates growth hormone release.

SM-130,686’s uniqueness lies in its oxindole structure and its ability to act as a partial agonist of the GHSR .

Properties

CAS No.

259667-25-9

Molecular Formula

C22H24Cl2F3N3O3

Molecular Weight

506.3 g/mol

IUPAC Name

(3S)-3-(2-chlorophenyl)-1-[2-(diethylamino)ethyl]-3-hydroxy-2-oxo-4-(trifluoromethyl)indole-6-carboxamide;hydrochloride

InChI

InChI=1S/C22H23ClF3N3O3.ClH/c1-3-28(4-2)9-10-29-17-12-13(19(27)30)11-15(22(24,25)26)18(17)21(32,20(29)31)14-7-5-6-8-16(14)23;/h5-8,11-12,32H,3-4,9-10H2,1-2H3,(H2,27,30);1H/t21-;/m1./s1

InChI Key

RRHATDIHSDLAOM-ZMBIFBSDSA-N

Isomeric SMILES

CCN(CC)CCN1C2=CC(=CC(=C2[C@@](C1=O)(C3=CC=CC=C3Cl)O)C(F)(F)F)C(=O)N.Cl

SMILES

CCN(CC)CCN1C2=CC(=CC(=C2C(C1=O)(C3=CC=CC=C3Cl)O)C(F)(F)F)C(=O)N.Cl

Canonical SMILES

CCN(CC)CCN1C2=CC(=CC(=C2C(C1=O)(C3=CC=CC=C3Cl)O)C(F)(F)F)C(=O)N.Cl

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SM 130686;  SM 130,686;  SM130,686.

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)-
Reactant of Route 2
Reactant of Route 2
1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)-
Reactant of Route 3
1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)-
Reactant of Route 4
Reactant of Route 4
1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)-
Reactant of Route 5
1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)-
Reactant of Route 6
1H-Indole-6-carboxamide, 3-(2-chlorophenyl)-1-(2-(diethylamino)ethyl)-2,3-dihydro-3-hydroxy-2-oxo-4-(trifluoromethyl)-, monohydrochloride, (3S)-

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